2-Chloro-1-(2,4-dimethoxyphenyl)ethanone
Overview
Description
Crystallographic and Vibrational Analysis
The molecular structure and properties of compounds closely related to 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone have been studied using X-ray diffraction and vibrational spectroscopy. For instance, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone was investigated, revealing its crystallization in the monoclinic space group and a CO up-OH down conformation. The experimental data were supported by computational studies using density functional theory (DFT) with the B3LYP functional, indicating a strong correlation between experimental and theoretical geometrical parameters and vibrational frequencies .
Molecular Structure and Docking Study
Another related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, underwent a combined experimental and theoretical analysis. The study included vibrational spectra and HOMO-LUMO analysis, revealing insights into the electronic properties and potential sites for electrophilic and nucleophilic attacks. The compound also demonstrated potential inhibitory activity against kinesin spindle protein (KSP) through molecular docking studies .
Synthesis and Reaction Analysis
The synthesis of related compounds has been explored through various reactions. For example, 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide was heated with chloroacetic acid or phosphoryl chloride to yield 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane. This process involved electron transfer to carbocations to form free radicals . Additionally, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal led to the formation of various heterocycles, demonstrating the versatility of reactions involving similar ketone structures .
Synthesis of Chlorinated Acetophenones
The synthesis of 2-Chloro-1-(4-chlorophenyl)ethanone was achieved with high yield using chlorobenzene and chloroacetyl chloride under aluminum chloride catalysis. This intermediate was further used to prepare 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone, showcasing the reactivity of chlorinated acetophenones in subsequent chemical transformations .
Physical and Chemical Properties
The physical and chemical properties of a compound structurally similar to 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone, namely 1,1′-[4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]diethanone, were characterized. The study detailed the conformation of the dihydropyridine ring and the orientation of the dichlorophenyl ring, as well as the crystal packing influenced by hydrogen bonding and weak interactions .
Chemical Reactions and Radical Formation
The oxidation of 2-Chloro-1,4-dimethoxybenzene by lignin peroxidase was studied, leading to the formation of a cation radical. This radical played a significant role in the oxidation of anisyl alcohol, demonstrating the reactivity of chloro-dimethoxybenzene structures in radical-mediated reactions .
Scientific Research Applications
1. Biotransformation in Drug Synthesis
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone is used in biotransformation processes. For instance, a study highlighted its transformation to a chiral intermediate in the synthesis of Miconazole, an antifungal agent, using a specific Acinetobacter sp. This process involved biocatalysis with high stereoselectivity and was conducted at high conversion temperatures, demonstrating its utility in drug synthesis through bioreduction methods (Miao, Liu, He, & Wang, 2019).
2. Role in Pyrolysis Studies
This chemical has been studied in pyrolysis research, particularly in relation to new psychoactive substances. An investigation into the stability of similar compounds when exposed to heat led to the discovery of various pyrolysis products, which is critical for understanding the chemical stability and potential hazards of these compounds (Texter et al., 2018).
3. Synthetic Applications
It has been used in the synthesis of various chemical compounds. For example, its reaction in halogen-exchange processes and as a chemical protective group in different chemical reactions demonstrates its versatility in chemical synthesis (Li Hong-xia, 2007).
4. Enzymatic Process Development
This compound is significant in the development of enzymatic processes. A study focused on its transformation into a chiral alcohol as a key intermediate for the synthesis of Ticagrelor, a medication for acute coronary syndromes. This process involved high conversion rates and high purity, showing the compound's role in facilitating efficient and green biocatalysis (Guo et al., 2017).
5. Asymmetric Synthesis
It has also been utilized in asymmetric synthesis processes. An example includes its use in the preparation of biologically active enantiomers of antifungal agents, demonstrating its role in creating specific chiral molecules of pharmaceutical importance (Miyauchi, Nakamura, & Ohashi, 1996).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(2,4-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNPZROBLGHLIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397639 | |
Record name | 2-chloro-1-(2,4-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone | |
CAS RN |
4783-90-8 | |
Record name | 2-chloro-1-(2,4-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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